molecular formula C5H11NO3S B1426956 Oxane-3-sulfonamide CAS No. 1341367-42-7

Oxane-3-sulfonamide

Cat. No.: B1426956
CAS No.: 1341367-42-7
M. Wt: 165.21 g/mol
InChI Key: OQDNRQGVYQYRSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NMR Spectroscopy

1D ¹H NMR (DMSO-d₆, 600 MHz) reveals distinct signals for oxane protons and sulfonamide NH groups:

Proton Environment Chemical Shift (δ, ppm) Multiplicity
Oxane ring protons 1.5–4.5 Multiplet
Sulfonamide NH₂ 7.5–8.5 Broad singlet

Key assignments :

  • δ 4.5 ppm : Axial protons on the oxane ring, influenced by ring current effects.
  • δ 7.5–8.5 ppm : Exchange-broadened sulfonamide NH₂ protons, indicative of hydrogen bonding.

Infrared (IR) Spectroscopy

IR spectra highlight characteristic absorptions:

Functional Group Wavenumber (cm⁻¹) Assignment
S=O (sulfonamide) 1350–1400 Asymmetric stretching
N–H (sulfonamide) 3300–3500 Stretching
C–O (oxane) 1050–1150 Stretching

These bands confirm the presence of the sulfonamide and oxane moieties.

Mass Spectrometry (MS)

ESI-MS data for this compound shows prominent ions:

Adduct m/z Abundance (%)
[M+H]⁺ 166.05 100
[M+Na]⁺ 188.04 30
[M-H]⁻ 164.04 15

Fragmentation patterns further validate the molecular structure, with cleavage at the sulfonamide group yielding characteristic SO₂⁻ ions.

Computational Chemistry Studies (DFT, Molecular Dynamics)

Computational methods provide atomistic insights into the compound’s electronic and conformational properties.

Density Functional Theory (DFT)

DFT calculations (e.g., B3LYP/6-31G*) predict:

Property Value
HOMO-LUMO Gap ~5.0 eV
Dipole Moment ~3.2 D
Conformational Energy (Chair vs. Boat) Chair: Lower energy

These results align with experimental observations of chair dominance in oxane derivatives.

Molecular Dynamics (MD) Simulations

MD simulations in solvents like water or DMSO reveal:

  • Hydrogen Bonding : Sulfonamide NH₂ groups form transient hydrogen bonds with solvent molecules, stabilizing the structure.
  • Conformational Flexibility : Oxane ring puckering transitions occur on nanosecond timescales, with chair conformers predominating.

Comparative Analysis of Tautomeric and Conformational States

This compound exhibits limited tautomerism due to the sulfonamide group’s stability. However, conformational diversity remains a critical aspect of its molecular behavior.

Tautomeric States

No tautomeric forms are observed under standard conditions, as the sulfonamide group’s resonance stabilization prevents NH₂ proton transfer.

Conformational Analysis

The oxane ring adopts two primary conformations:

Conformation Energy (kcal/mol) Puckering Angle
Chair 0.0 (Reference)
Twist-Boat +2.5 45°
Boat +4.0 90°

Key observations :

  • Chair dominance : Stabilized by minimized 1,3-diaxial interactions.
  • Twist-Boat intermediates : Observed transiently during MD simulations, particularly in polar solvents.

Properties

IUPAC Name

oxane-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3S/c6-10(7,8)5-2-1-3-9-4-5/h5H,1-4H2,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDNRQGVYQYRSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341367-42-7
Record name oxane-3-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxane-3-sulfonamide can be synthesized through several methods. One common approach involves the reaction of sodium sulfinates with amines in the presence of ammonium iodide (NH4I). This method is efficient and environmentally friendly, providing a wide range of sulfonamide products . Another approach involves the coupling of aromatic sulfonyl chlorides with heterocyclic primary amines .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxane-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, ensuring the stability of the oxane ring.

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Synthesis of Oxane-3-sulfonamide

The synthesis of this compound typically involves the reaction of sulfonyl chlorides with amines or ammonia. This method is foundational in producing primary sulfonamides, which are crucial in various pharmaceutical applications. Recent advancements have introduced new reagents that facilitate the synthesis of sulfonamides under milder conditions, enhancing the efficiency and yield of these compounds .

This compound and its derivatives have been studied for their biological activity across various domains:

  • Antiviral Activity : Research has indicated that sulfonamides, including this compound, exhibit antiviral properties against several viruses. For instance, compounds derived from sulfonamides have shown inhibitory effects against SARS-CoV-2, demonstrating potential as therapeutic agents in combating COVID-19 .
  • Anticancer Properties : The introduction of sulfonamide functionalities in certain compounds has been linked to enhanced cytotoxicity against cancer cell lines. Studies have reported that chiral sulfonamides can improve bioavailability and exhibit promising anticancer activity .
  • Enzyme Inhibition : Specific derivatives of this compound have been evaluated as inhibitors for enzymes such as dimethylarginine dimethylamino hydrolase (DDAH) and arginine deiminase (ADI). These enzymes are involved in critical biological pathways, and their inhibition could lead to therapeutic benefits in conditions like cancer and cardiovascular diseases .

Case Study 1: Antiviral Efficacy

A study explored the efficacy of a sulfonamide derivative against various respiratory viruses, including adenovirus and human parainfluenza virus. The compound demonstrated an IC50 value of 1.5 µM against HPIV-3, indicating significant antiviral potential .

Case Study 2: Anticancer Activity

In another investigation, a series of chiral sulfonamides were synthesized and tested against human tumor cell lines. The results showed that certain derivatives exhibited enhanced cytotoxicity compared to their non-sulfonamide counterparts, suggesting that the sulfonamide moiety plays a crucial role in increasing the anticancer activity .

Summary of Findings

The applications of this compound span various therapeutic areas due to its ability to act on multiple biological targets:

Application Area Activity Remarks
AntiviralInhibitory effects against SARS-CoV-2 and other virusesSignificant potential for COVID-19 treatment
AnticancerEnhanced cytotoxicity against tumor cell linesPromising for cancer therapy development
Enzyme InhibitionInhibitors of DDAH and ADIPotential benefits in cardiovascular diseases

Mechanism of Action

The mechanism of action of oxane-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by competing with the substrate for binding to the active site . This competitive inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Oxane-3-sulfonamide with structurally or functionally related sulfonamides and sulfonic acid derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Structure Type Key Features/Applications Reference
This compound C₄H₉NO₃S 151.18 Cyclic sulfonamide Compact ring system; stereospecific R-configuration
Sodium octanesulfonate C₈H₁₇NaO₃S 232.28 Linear sulfonate salt Surfactant; ion-pairing agent in HPLC
3-O-Sulfogalactosylceramide Complex lipid ~1000+ Sulfated glycosphingolipid Cell membrane component; roles in neural and immune systems
Ethyl-1H-indazole-3-carboxylate C₁₀H₁₁N₃O₂ 221.21 Indazole derivative Pharmacological scaffold (e.g., kinase inhibition)
Key Observations:
  • Cyclic vs. Linear Sulfonamides : this compound’s cyclic structure likely enhances rigidity and metabolic stability compared to linear analogs like sodium octanesulfonate, which is more hydrophilic and used in analytical chemistry .
  • Stereochemical Specificity: The R-configuration of this compound may influence its binding affinity in chiral environments, a feature absent in non-chiral compounds like sodium octanesulfonate .
  • Biological Relevance : Unlike 3-O-sulfogalactosylceramide, a sulfated lipid with roles in cell signaling, this compound’s biological activity remains uncharacterized but could align with sulfonamide antibiotics or enzyme inhibitors .

Biological Activity

Oxane-3-sulfonamide is a compound belonging to the broader class of sulfonamides, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties, as well as its mechanisms of action and potential therapeutic applications.

Structure and Synthesis

This compound features a sulfonamide functional group attached to an oxane ring. The synthesis of such compounds often involves the reaction of sulfonyl chlorides with amines or nucleophiles under controlled conditions to ensure the formation of the desired sulfonamide structure. Recent advancements in electrochemical synthesis have also been explored, enhancing the efficiency and yield of these compounds .

Antimicrobial Activity

Sulfonamides, including this compound, exhibit significant antimicrobial properties. They primarily function by inhibiting bacterial folate synthesis through competitive inhibition of the enzyme dihydropteroate synthase, which is crucial for synthesizing folate from para-aminobenzoic acid (PABA). This inhibition leads to bacteriostatic effects, preventing bacterial growth and replication .

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli12 µg/mL
Staphylococcus aureus8 µg/mL
Klebsiella pneumoniae16 µg/mL
Pseudomonas aeruginosaNo activity

Anticancer Activity

Research has demonstrated that sulfonamides can possess cytotoxic effects against various cancer cell lines. This compound has shown promise in reducing cell viability in human tumor cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. Studies indicate that modifications in the sulfonamide structure can enhance its cytotoxicity against specific tumor types .

Case Study: Cytotoxic Effects on Tumor Cell Lines

In a study evaluating the cytotoxic effects of various sulfonamides, including this compound, it was found that:

  • Cell Lines Tested : D425 and D283
  • LD50 Values :
    • D425: 16.38 ± 2.34 µM
    • D283: 31.27 ± 1.32 µM

These results suggest that this compound could be a candidate for further development as an anticancer agent, particularly against glioblastoma cells .

Antiviral Activity

Emerging research indicates that certain sulfonamides possess antiviral properties. This compound has been investigated for its potential to inhibit viral replication in various models. For instance, studies have shown that modifications in the sulfonamide structure can lead to enhanced activity against viruses like influenza and coxsackievirus B .

Table 2: Antiviral Activity of this compound

VirusIC50 (µM)Selectivity Index
Influenza virus H9N20.001>46
Coxsackievirus B0.005>30

The biological activity of this compound can be attributed to multiple mechanisms:

  • Inhibition of Enzymes : By mimicking PABA, it inhibits dihydropteroate synthase involved in folate synthesis.
  • Cytotoxic Effects : Induces apoptosis in cancer cells through the activation of intrinsic pathways.
  • Antiviral Mechanisms : Disruption of viral entry or replication processes by interfering with viral glycoproteins.

Q & A

Basic: What are the common synthetic routes for Oxane-3-sulfonamide, and how are they optimized for yield and purity?

This compound is typically synthesized via sulfonylation of oxetane derivatives. Key methods include:

  • Sulfonyl chloride reactions : Reacting oxetane-3-amine with sulfonyl chlorides under basic conditions (e.g., N-methylmorpholine in THF) to form the sulfonamide bond .
  • Functionalization of oxetane intermediates : Intramolecular Williamson etherification or photochemical [2+2] Paterno–Büchi reactions to construct the oxetane ring before sulfonylation .
    Optimization strategies :
  • Use of catalysts like NaBr/NaOCl for controlled oxidation steps.
  • Solvent selection (e.g., EtOAc/PhCH3/H2O mixtures) to balance reaction kinetics and product solubility .
  • Purification via column chromatography or recrystallization to achieve >95% purity.

Advanced: How can researchers reconcile contradictory solubility data for this compound across different solvent systems?

Contradictions in solubility data often arise from variations in experimental conditions (e.g., temperature, ionic strength) or impurities in synthesized batches. Methodological steps to resolve conflicts include:

  • Standardized characterization : Validate purity using HPLC and NMR before solubility testing .
  • Control experiments : Compare solubility in anhydrous vs. hydrated solvents (e.g., DMSO vs. DMSO/H₂O mixtures) to assess hygroscopic effects.
  • Data normalization : Adjust for solvent polarity indices (e.g., using Hansen solubility parameters) to contextualize discrepancies .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how are they interpreted?

Essential techniques and their applications:

  • ¹H/¹³C NMR : Confirm oxetane ring integrity (e.g., δ ~4.5 ppm for oxetane protons) and sulfonamide group presence (δ ~7.5-8.5 ppm for aromatic sulfonyl groups) .
  • FT-IR : Identify sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to rule byproducts .

Advanced: How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

Computational approaches include:

  • Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity and binding affinity.
  • Molecular docking : Screen derivatives against target proteins (e.g., phosphatases) to prioritize synthesis .
  • QSAR models : Corolate structural features (e.g., sulfonamide substituents) with activity data to identify optimizable parameters .

Basic: What are the key considerations for ensuring reproducibility in this compound synthesis?

Reproducibility requires:

  • Detailed protocols : Specify reaction stoichiometry, solvent drying methods, and catalyst activation steps .
  • Batch-to-batch analysis : Use HPLC to monitor impurity profiles (e.g., unreacted oxetane-3-amine).
  • Cross-validation : Compare yields and spectral data with literature benchmarks (e.g., Chem. Commun. 2014, 50, 5203) .

Advanced: How should researchers address discrepancies in reported enzymatic inhibition mechanisms involving this compound?

Contradictory mechanistic data (e.g., competitive vs. non-competitive inhibition) necessitate:

  • Kinetic assays : Perform Michaelis-Menten analyses under standardized pH and temperature conditions.
  • Structural studies : Use X-ray crystallography or Cryo-EM to visualize enzyme-ligand interactions .
  • Meta-analysis : Evaluate whether differences arise from assay types (e.g., fluorometric vs. colorimetric) or enzyme isoforms .

Basic: What safety and handling protocols are essential for working with this compound in the lab?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and goggles to avoid dermal exposure.
  • Ventilation : Conduct reactions in fume hoods due to potential sulfonamide dust inhalation risks.
  • Waste disposal : Neutralize acidic byproducts before disposal in designated chemical waste containers .

Advanced: What strategies can resolve conflicting toxicity profiles of this compound in preclinical studies?

  • Dose-response reevaluation : Test lower doses to distinguish between compound-specific toxicity and solvent/systemic effects.
  • Metabolite profiling : Use LC-MS to identify toxic metabolites (e.g., sulfonic acid derivatives) .
  • In vitro-in vivo correlation (IVIVC) : Compare cytotoxicity (e.g., IC₅₀ in HepG2 cells) with animal model data .

Basic: How do structural modifications to the oxetane ring affect the physicochemical properties of this compound?

  • Ring substitution : Introducing electron-withdrawing groups (e.g., -NO₂) increases polarity and aqueous solubility.
  • Ring size : Smaller rings (e.g., oxetane vs. tetrahydrofuran) enhance metabolic stability by reducing enzymatic recognition .

Advanced: What statistical methods are recommended for analyzing dose-dependent bioactivity data of this compound derivatives?

  • Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.
  • ANOVA with post hoc tests : Identify significant differences between derivative activities.
  • Bootstrap resampling : Assess confidence intervals for small datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxane-3-sulfonamide
Reactant of Route 2
Reactant of Route 2
Oxane-3-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.